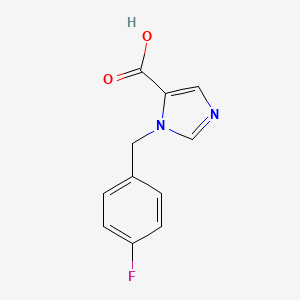

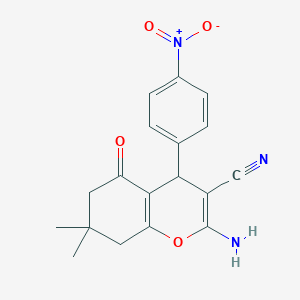

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

Vue d'ensemble

Description

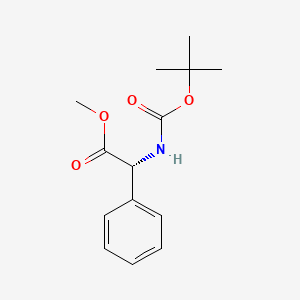

“Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate” is a complex organic compound. It contains a naphthoate core, which is a type of aromatic hydrocarbon derived from naphthalene. The “methyl” and “benzyloxy” groups are common in organic chemistry, with the former being a single carbon atom attached to three hydrogen atoms, and the latter being a benzene ring attached to an oxygen atom .

Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of the naphthoate core and the various attached groups. The benzyloxy group would add an aromatic ring to the structure, and the methyl group would likely be attached to one of the carbon atoms in the naphthoate core .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents present. For example, the benzyloxy group could potentially undergo reactions like elimination or substitution, and the ester group could undergo hydrolysis or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the types of functional groups present and their arrangement .Applications De Recherche Scientifique

Synthesis and Material Applications

- Liquid Crystalline Properties : A study focused on the synthesis and characterization of mesogenic series containing naphthoic acid derivatives, demonstrating their potential in liquid crystalline applications. The research found that these compounds exhibit mesomorphic behavior, including enantiotropic nematic and smectic A mesophases, indicating their utility in the development of liquid crystal displays (LCDs) and other materials requiring controlled mesomorphic properties (Thaker et al., 2012).

Organic Synthesis and Photophysical Studies

- Crosslinking of Polymers : Research demonstrated that polymers containing pendant hydroxyl groups could undergo photoinduced crosslinking in the presence of bifunctional benzodioxinone, suggesting applications in creating insoluble polymer networks for coatings, adhesives, and other materials technologies (Kumbaraci et al., 2007).

Biologically Active Compound Synthesis

- Anticancer Properties : A paper discussed the synthesis of (dihydro)pyranonaphthoquinones and their analogs starting from 1,4-dihydroxy-2-naphthoic acid, revealing that some of these compounds exhibit cytotoxic effects against cancer cell lines. This underscores the potential of naphthalene derivatives in the development of novel anticancer agents (Dang Thi et al., 2015).

Advanced Materials

- Emission and Optical Applications : A study on the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives highlighted the capability of naphthalene-based compounds to form nanoaggregates with enhanced photophysical properties. Such materials are promising for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Srivastava et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on this compound would depend on its potential applications. If it has promising properties for use in fields like medicine or materials science, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

Propriétés

IUPAC Name |

methyl 4-(2-hydroxyethyl)-8-phenylmethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPVDQKYAZQTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CC=C(C2=C1)OCC3=CC=CC=C3)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B3103403.png)

![2-Propenoic acid, 3-[4-(1H-imidazol-1-ylmethyl)phenyl]-, (Z)-](/img/structure/B3103411.png)

![Carbonic acid, (3S,4R)-1,3-diMethyl-4-[3-(1-Methylethoxy)phenyl]-4-piperidinyl ethyl ester (9CI)](/img/structure/B3103416.png)

![N-[(3S)-Pyrrolidin-3-yl]pyridin-2-aminetrihydrochloride](/img/structure/B3103428.png)

![[4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3103430.png)

![[4-(Oxetan-3-yloxy)phenyl]methanamine hydrochloride](/img/structure/B3103438.png)